molecular formula C8H6FNO5 B13592395 4-Fluoro-3-nitromandelic acid

4-Fluoro-3-nitromandelic acid

Cat. No.: B13592395
M. Wt: 215.13 g/mol
InChI Key: XQFRWGFLJQFLFB-UHFFFAOYSA-N
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Description

2-(4-Fluoro-3-nitrophenyl)-2-hydroxyacetic acid is an organic compound with the molecular formula C8H6FNO4 It is characterized by the presence of a fluoro and nitro group on a phenyl ring, along with a hydroxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluoro-3-nitrophenyl)-2-hydroxyacetic acid typically involves the nitration of 4-fluoroacetophenone followed by subsequent oxidation and hydrolysis steps. The nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the meta position relative to the fluoro substituent. The resulting 4-fluoro-3-nitroacetophenone is then oxidized using potassium permanganate or a similar oxidizing agent to form the corresponding carboxylic acid. Finally, hydrolysis of the intermediate product yields 2-(4-fluoro-3-nitrophenyl)-2-hydroxyacetic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors for nitration and oxidation steps, as well as efficient purification techniques such as crystallization and chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-3-nitrophenyl)-2-hydroxyacetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions, or other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or neutral conditions.

Major Products Formed

    Oxidation: Formation of 2-(4-fluoro-3-nitrophenyl)-2-oxoacetic acid.

    Reduction: Formation of 2-(4-fluoro-3-aminophenyl)-2-hydroxyacetic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Fluoro-3-nitrophenyl)-2-hydroxyacetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to undergo specific chemical transformations.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-fluoro-3-nitrophenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The compound’s fluoro and nitro groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can modify biological molecules. These modifications can affect the activity of enzymes, receptors, and other proteins, thereby influencing cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Fluoro-4-nitrophenyl)acetic acid
  • 2-(4-Fluoro-2-nitrophenyl)acetic acid

Uniqueness

2-(4-Fluoro-3-nitrophenyl)-2-hydroxyacetic acid is unique due to the specific positioning of the fluoro and nitro groups on the phenyl ring, which influences its reactivity and interactions with other molecules. This unique structure allows for specific chemical transformations and applications that may not be possible with similar compounds.

Properties

Molecular Formula

C8H6FNO5

Molecular Weight

215.13 g/mol

IUPAC Name

2-(4-fluoro-3-nitrophenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C8H6FNO5/c9-5-2-1-4(7(11)8(12)13)3-6(5)10(14)15/h1-3,7,11H,(H,12,13)

InChI Key

XQFRWGFLJQFLFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(C(=O)O)O)[N+](=O)[O-])F

Origin of Product

United States

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